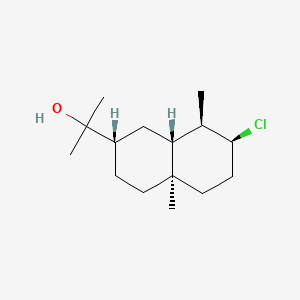
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is a complex organic compound characterized by its unique structure, which includes a chlorinated decahydronaphthalene ring system with a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Decahydronaphthalene Ring: This step involves cyclization reactions to form the decahydronaphthalene core.
Chlorination: Introduction of the chlorine atom at the 7th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxyl group at the 2nd position, often achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Methylation: Addition of methyl groups at the 4a and 8 positions, typically using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a compound with a different functional group replacing the chlorine atom.
Scientific Research Applications
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-((2R,4aS,7R,8S,8aS)-7-Bromo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
2-((2R,4aS,7R,8S,8aS)-7-Iodo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with an iodine atom instead of chlorine.
2-((2R,4aS,7R,8S,8aS)-7-Fluoro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
Properties
Molecular Formula |
C15H27ClO |
|---|---|
Molecular Weight |
258.83 g/mol |
IUPAC Name |
2-[(2S,4aR,7S,8R,8aR)-7-chloro-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H27ClO/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-13,17H,5-9H2,1-4H3/t10-,11+,12-,13+,15-/m1/s1 |
InChI Key |
XXVCLGZXRUGHLV-GEJOOGBSSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(C)(C)O)C)Cl |
Canonical SMILES |
CC1C(CCC2(C1CC(CC2)C(C)(C)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


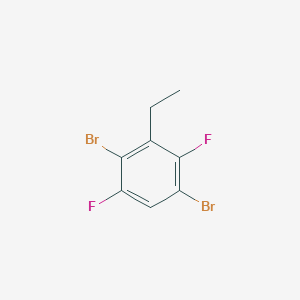
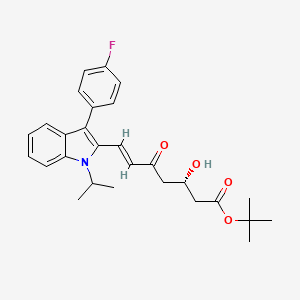
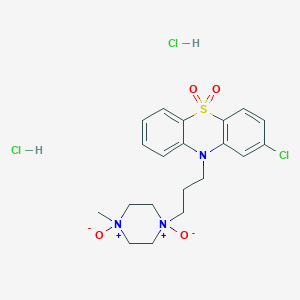
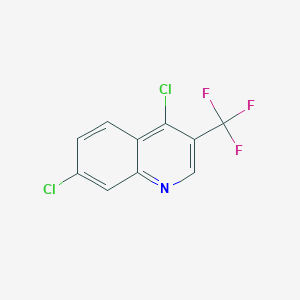

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
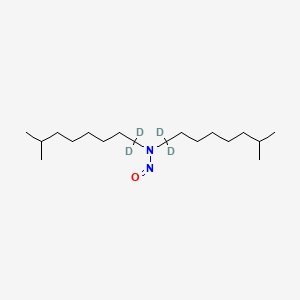
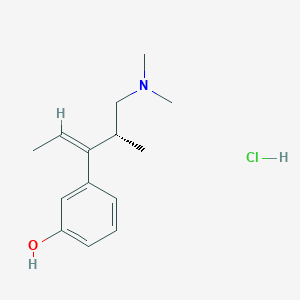

![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
